molecular formula C16H24ClN3S B5844247 1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B5844247
M. Wt: 325.9 g/mol
InChI Key: OORPBQCQTJCDHN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chlorophenyl group and a tetramethylpiperidinyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2-chloroaniline with 2,2,6,6-tetramethylpiperidine-4-thiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tetramethylpiperidinyl group can provide steric hindrance, affecting the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-(2-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea derivatives: Compounds with different substituents on the phenyl or piperidinyl groups.

Uniqueness

This compound is unique due to the presence of both a chlorophenyl group and a tetramethylpiperidinyl group, which confer distinct chemical and biological properties. The combination of these groups with the thiourea moiety can result in enhanced stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3S/c1-15(2)9-11(10-16(3,4)20-15)18-14(21)19-13-8-6-5-7-12(13)17/h5-8,11,20H,9-10H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORPBQCQTJCDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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